molecular formula C22H31NO4 B8567834 2-{4-[(Oxan-2-yl)oxy]nonyl}-1H-isoindole-1,3(2H)-dione CAS No. 54460-21-8

2-{4-[(Oxan-2-yl)oxy]nonyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B8567834
CAS No.: 54460-21-8
M. Wt: 373.5 g/mol
InChI Key: OVRCZLVAFQSPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(Oxan-2-yl)oxy]nonyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H31NO4 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

54460-21-8

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

2-[4-(oxan-2-yloxy)nonyl]isoindole-1,3-dione

InChI

InChI=1S/C22H31NO4/c1-2-3-4-10-17(27-20-14-7-8-16-26-20)11-9-15-23-21(24)18-12-5-6-13-19(18)22(23)25/h5-6,12-13,17,20H,2-4,7-11,14-16H2,1H3

InChI Key

OVRCZLVAFQSPHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCN1C(=O)C2=CC=CC=C2C1=O)OC3CCCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (53%) (1.5 g. excess) is washed with benzene three times by decantation, then dimethyl formamide (100 ml.) is added. To this stirred suspension is added a solution of phthalimide (4.3 g., 0.03 mole) in dimethyl formamide (50 ml.) at such a rate as to keep the temperature below 35° C. A clear solution is obtained and to it is added 1-chloro-4-(2-tetrahydropyranyloxy)nonane (7.8 g. 0.03 mole) and the resulting solution is stirred and heated at 95° C. for 20 hours. The reaction is then concentrated to one-half its volume in vacuo, poured into ice water (200 ml.) and extracted with ether (2 × 150 ml.). The ether is washed with 5% sodium hydroxide (2 × 50 ml.), saturated sodium chloride solution (2 × 50 ml.), then dried over sodium sulfate. Evaporation of the ether affords 4.5 g. (45% yield) of N-[4-(2-tetrahydropyranyloxy)nonyl]phthalimide melting 59°- 61° C. After crystallization from cyclohexane the product melts at 62°-63° C. Anal. Calcd. for C22H31NO4 : C, 70.75; H, 8.36; N, 3.75 Found: C, 71.03; H, 8.28; N, 3.81
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

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